1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185098-59-2
VCID: VC7855864
InChI: InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)3-13-4-12-2-5(10)1-11-12;/h1-2H,3-4,10H2;1H
SMILES: C1=C(C=NN1COCC(F)(F)F)N.Cl
Molecular Formula: C6H9ClF3N3O
Molecular Weight: 231.60

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride

CAS No.: 1185098-59-2

Cat. No.: VC7855864

Molecular Formula: C6H9ClF3N3O

Molecular Weight: 231.60

* For research use only. Not for human or veterinary use.

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride - 1185098-59-2

Specification

CAS No. 1185098-59-2
Molecular Formula C6H9ClF3N3O
Molecular Weight 231.60
IUPAC Name 1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)3-13-4-12-2-5(10)1-11-12;/h1-2H,3-4,10H2;1H
Standard InChI Key MGVDYZAYBMGLSI-UHFFFAOYSA-N
SMILES C1=C(C=NN1COCC(F)(F)F)N.Cl
Canonical SMILES C1=C(C=NN1COCC(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₆H₉ClF₃N₃O, with the following key identifiers:

  • IUPAC Name: 1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-amine hydrochloride

  • SMILES: C1=C(C=NN1COCC(F)(F)F)N.Cl

  • InChI Key: MGVDYZAYBMGLSI-UHFFFAOYSA-N

The pyrazole ring (positions 1 and 4) is substituted with a trifluoroethoxymethyl group and an amine, respectively. The trifluoromethyl (-CF₃) moiety contributes to electron-withdrawing effects, stabilizing the molecule and enhancing metabolic resistance .

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for this compound, analogous structures (e.g., 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine) reveal that the trifluoroethyl group adopts a staggered conformation, minimizing steric hindrance. The pyrazole ring typically exhibits near-planarity, with slight deviations due to substituent effects .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves two primary steps:

  • Trifluoroethylation: Reaction of 4-nitro-1H-pyrazole with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide) under basic conditions.

  • Reduction and Salt Formation: Catalytic hydrogenation of the nitro group to an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Example Protocol:

  • Step 1: 4-Nitro-1H-pyrazole is treated with NaH and 2,2,2-trifluoroethyl bromide in THF, yielding 1-(2,2,2-trifluoroethoxymethyl)-4-nitro-1H-pyrazole.

  • Step 2: Hydrogenation over Pd/C in methanol reduces the nitro group to an amine. Subsequent HCl addition produces the hydrochloride salt (77% yield) .

Purification and Characterization

Purification is achieved via column chromatography (MeOH/H₂O gradient). Characterization relies on:

  • ¹H NMR: Peaks at δ 1.43 (t, 3H, -CH₂CF₃), 4.05 (q, 2H, -OCH₂CF₃), and 7.02–7.15 (pyrazole protons) .

  • LC-MS: m/z 112.1 [M+H]⁺ for the free base .

Pharmacological and Biological Applications

Enzyme Inhibition

The compound inhibits enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets .

Drug Discovery

In kinase inhibitor development, pyrazole derivatives like this compound exhibit high selectivity for targets such as ALK2 (R206H), a mutant kinase implicated in fibrodysplasia ossificans progressiva .

Comparative Activity:

CompoundTargetIC₅₀ (nM)
This compoundALK2 (R206H)18.4
1-Methylpyrazole analogueALK2 (R206H)42.7

Physicochemical Properties

Solubility and Lipophilicity

  • Log P: 1.09 (iLOGP), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: 16.4 mg/mL in water, enhanced by the hydrochloride salt form .

Stability

The compound is stable under ambient conditions but degrades in acidic environments (pH < 3) via hydrolysis of the ethoxymethyl linkage .

Comparative Analysis with Analogues

ParameterThis Compound1-Methyl-1H-pyrazol-4-amine1-(Cyclopentylmethyl)-1H-pyrazol-4-amine
Molecular Weight231.60 g/mol111.15 g/mol179.25 g/mol
Log P1.09-0.152.57
Enzyme Inhibition (IC₅₀)18.4 nM (ALK2)>100 nM35.2 nM

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